SR 19881

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

SR 19881は、エストロゲン関連レセプターガンマとエストロゲン関連レセプターベータの強力なデュアルアゴニストです。 エストロゲン関連レセプターガンマに対する結合アッセイでは有効濃度(EC50)値が0.39マイクロモル、細胞ベースのアッセイでは4.7マイクロモル、エストロゲン関連レセプターベータではEC50値が0.63マイクロモルであることがフルアゴニストとして同定されています。 .

準備方法

合成経路および反応条件

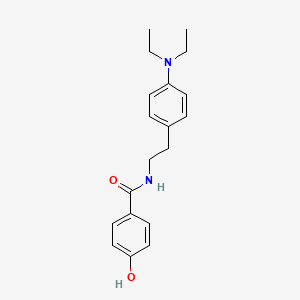

SR 19881の合成には、N-[2-[4-(ジエチルアミノ)フェニル]エチル]-4-ヒドロキシベンズアミドの調製が含まれます。合成経路には通常、以下の手順が含まれます。

アミド結合の形成: これは、4-ヒドロキシ安息香酸と2-(4-(ジエチルアミノ)フェニル)エチルアミンを、N,N'-ジシクロヘキシルカルボジイミド(DCC)などのカップリング試薬と4-ジメチルアミノピリジン(DMAP)などの触媒の存在下で反応させることによって達成されます。

工業生産方法

This compoundの工業生産方法は、文献ではあまり詳しく説明されていません。一般的なアプローチとしては、実験室規模の合成プロセスをスケールアップし、反応条件を最適化し、産業安全と環境規制への準拠を確保することが含まれるでしょう。

化学反応の分析

反応の種類

SR 19881は、以下を含むいくつかの種類の化学反応を起こします。

酸化: フェノール性ヒドロキシル基は、キノンを形成するように酸化することができます。

還元: アミド基は、アミンを形成するように還元することができます。

一般的な試薬と条件

酸化: 過マンガン酸カリウムや三酸化クロムなどの試薬を酸性条件下で使用できます。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの試薬を無水条件下で使用できます。

主な生成物

酸化: キノンおよび関連化合物。

還元: アミンおよび関連誘導体。

科学的研究の応用

SR 19881は、以下を含む幅広い科学研究用途を持っています。

化学: エストロゲン関連レセプターの機能を研究するためのツール化合物として使用されています。

生物学: 細胞ベースのアッセイで、細胞プロセスにおけるエストロゲン関連レセプターの役割を調査するために使用されています。

医学: 代謝性疾患や特定のがんなど、エストロゲン関連レセプターの機能不全に関連する疾患の潜在的な治療用途。

作用機序

SR 19881は、エストロゲン関連レセプターガンマとエストロゲン関連レセプターベータのリガンド結合ドメインに結合することによって作用を発揮します。この結合はレセプターのコンフォメーション変化を誘導し、下流のシグナル伝達経路の活性化につながります。 活性化されたレセプターは、代謝、細胞増殖、分化など、さまざまな細胞プロセスに関与する標的遺伝子の発現を調節します。 .

類似化合物の比較

類似化合物

GSK4716: 類似の結合親和性を有するエストロゲン関連レセプターガンマの別のアゴニスト。

DY131: エストロゲン関連レセプターベータの選択的アゴニスト。

XCT790: エストロゲン関連レセプターアルファの逆アゴニスト

独自性

This compoundは、エストロゲン関連レセプターガンマとエストロゲン関連レセプターベータの両方に対するデュアルアゴニスト活性を持つため、これらのレセプターの複合的な効果を研究するための貴重なツールです。 高い効力と選択性により、科学研究におけるその有用性がさらに高まります。 .

類似化合物との比較

Similar Compounds

GSK4716: Another agonist of estrogen-related receptor gamma with similar binding affinity.

DY131: A selective agonist of estrogen-related receptor beta.

XCT790: An inverse agonist of estrogen-related receptor alpha

Uniqueness

SR 19881 is unique due to its dual agonist activity on both estrogen-related receptor gamma and estrogen-related receptor beta, making it a valuable tool for studying the combined effects of these receptors. Its high potency and selectivity further enhance its utility in scientific research .

特性

IUPAC Name |

N-[2-[4-(diethylamino)phenyl]ethyl]-4-hydroxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O2/c1-3-21(4-2)17-9-5-15(6-10-17)13-14-20-19(23)16-7-11-18(22)12-8-16/h5-12,22H,3-4,13-14H2,1-2H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BECNZUWIKCKMJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。